"Antiviral agent 14" chemical structure and properties
"Antiviral agent 14" chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental data for two distinct compounds referred to as "Antiviral Agent 14." The first is a potent inhibitor of orthopoxviruses, identified as NIOCH-14, and the second is a compound with activity against plant viruses, specifically Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). This document is intended for researchers, scientists, and drug development professionals.
Part 1: NIOCH-14 - An Anti-Orthopoxvirus Agent
NIOCH-14 is a derivative of tricyclodicarboxylic acid that has demonstrated significant antiviral activity against a range of orthopoxviruses, including ectromelia, monkeypox, and variola viruses.[1] It functions as a prodrug, converting to the active metabolite Tecovirimat (ST-246) in the body.[2]
Chemical Structure and Properties
Figure 1. Chemical Structure of NIOCH-14.
Table 1: Physicochemical Properties of NIOCH-14
| Property | Value | Reference |
| IUPAC Name | 7-[[[4-(trifluoromethyl)benzoyl]amino]carbamoyl]tricyclo[3.2.2.0²,⁴]non-8-ene-6-carboxylic acid | [3] |
| CAS Number | 1268015-38-8 | [4] |
| Molecular Formula | C₁₉H₁₇F₃N₂O₄ | [4] |
| Molecular Weight | 394.34 g/mol | |
| Appearance | Not specified in provided results | - |
| Solubility | Water-insoluble; poorly soluble in acetonitrile and alcohols. Soluble in 10% DMSO in acetonitrile. |
Antiviral Activity and Mechanism of Action
NIOCH-14 is a prodrug of Tecovirimat (ST-246), a known inhibitor of the orthopoxvirus VP37 protein (also known as F13L in vaccinia virus). This protein is essential for the formation of the viral envelope and the subsequent release of enveloped virions from infected cells. By inhibiting VP37, Tecovirimat, and by extension NIOCH-14, prevents the virus from spreading to other cells.
Diagram 1. Proposed mechanism of action for NIOCH-14.
Pharmacokinetics
A Phase I clinical trial (Protocol No. NIOCH-01/20) was conducted to evaluate the safety, tolerability, and pharmacokinetics of NIOCH-14 in healthy volunteers.
Table 2: Pharmacokinetic Parameters of NIOCH-14 in Mice
| Parameter | Value | Reference |
| Route of Administration | Oral | |
| Dose | 50 µg/g body weight | |
| Absolute Bioavailability | 22.8% | |
| Tissue Availability (relative to lungs) | ||
| Lungs | 100% | |
| Liver | 69.6% | |
| Kidney | 63.3% | |
| Brain | 26.8% | |
| Spleen | 20.3% |
Experimental Protocols
-
Animal Model: Outbred ICR mice.
-
Virus and Infection: Mice were infected intranasally with a 100% lethal dose (10 LD₅₀/head) of ectromelia virus (strain K-1).
-
Treatment: NIOCH-14 was administered orally at a dose of 50 µg/g of mouse weight daily for 10 days. A control group received a vehicle, and a positive control group received ST-246.
-
Endpoints: Survival rate and average life expectancy were monitored. Virus titers in the lungs were determined 6 days post-infection.
Diagram 2. Workflow for in vivo efficacy testing of NIOCH-14.
-
Study Design: An open, simple, randomized study in 90 healthy volunteers (18-50 years).
-
Objectives: To assess the safety, tolerability, and pharmacokinetics of single and repeated oral doses of NIOCH-14.
-
Dosing Regimens:
-
Single doses: 200 mg, 600 mg, and 1200 mg.
-
Repeated doses: 200 mg, 600 mg, and 1200 mg daily for 6 days.
-
-
Assessments: Standard clinical, laboratory, and instrumental testing methods were used to monitor safety and tolerability. Pharmacokinetic parameters were determined by measuring the concentration of the active metabolite, ST-246, in plasma samples collected at various time points.
Part 2: Antiviral Agent 14 (CAS 2755814-80-1) - A Plant Antiviral Compound
This compound has been identified as an antiviral agent with inhibitory activity against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).
Chemical Structure and Properties
The chemical structure and IUPAC name for the antiviral agent with CAS number 2755814-80-1 are not available in the public domain based on the conducted searches.
Table 3: Physicochemical Properties of Antiviral Agent 14 (CAS 2755814-80-1)
| Property | Value | Reference |
| CAS Number | 2755814-80-1 | |
| Molecular Formula | C₂₄H₂₆O₇ | |
| Molecular Weight | 426.46 g/mol |
Antiviral Activity
This compound has demonstrated inhibitory effects against two common plant viruses.
Table 4: In Vitro Antiviral Efficacy of Antiviral Agent 14 (CAS 2755814-80-1)
| Virus | EC₅₀ (µg/mL) | Reference |
| Tobacco Mosaic Virus (TMV) | 135.5 | |
| Cucumber Mosaic Virus (CMV) | 178.6 |
Mechanism of Action
The precise mechanism of action for this antiviral agent against TMV and CMV has not been detailed in the available resources.
Experimental Protocols
Detailed experimental protocols for the synthesis and specific antiviral assays used to determine the EC₅₀ values for this compound are not publicly available in the searched literature. However, a general protocol for assessing the in vitro antiviral activity of compounds against TMV using a half-leaf local lesion assay is described below.
-
Plant Preparation: Use healthy, fully expanded leaves of a local lesion host plant for TMV, such as Nicotiana glutinosa.
-
Inoculum Preparation: Prepare a purified TMV solution of a known concentration that produces a countable number of local lesions.
-
Compound Preparation: Prepare serial dilutions of the test compound in an appropriate solvent and then in the inoculation buffer.
-
Inoculation:
-
Mix the TMV inoculum with the test compound dilutions.
-
Lightly dust the leaf surface with an abrasive like carborundum.
-
Inoculate one half of the leaf with the TMV-compound mixture and the other half with a TMV-control mixture (containing only the solvent).
-
-
Incubation and Observation: Keep the plants under suitable conditions for lesion development (typically 2-3 days).
-
Data Analysis: Count the number of local lesions on each half-leaf and calculate the percentage of inhibition compared to the control.
Diagram 3. General workflow for a half-leaf local lesion assay.
Disclaimer: The information provided for Antiviral Agent 14 with CAS number 2755814-80-1 is limited due to the lack of publicly available primary research literature. The chemical structure, IUPAC name, and specific experimental protocols could not be definitively ascertained.
References
- 1. New effective chemically synthesized anti-smallpox compound NIOCH-14 | Sciact - cris system [sciact.nioch.nsc.ru]
- 2. Safety and Pharmacokinetics of the Substance of the Anti-Smallpox Drug NIOCH-14 after Oral Administration to Laboratory Animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and Pharmacokinetics of the Substance of the Anti-Smallpox Drug NIOCH-14 after Oral Administration to Laboratory Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
